molecular formula C19H19F2N3O4 B3402920 N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide CAS No. 1091101-32-4

N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B3402920
CAS No.: 1091101-32-4
M. Wt: 391.4 g/mol
InChI Key: GWGNVIAYXOZBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrazine core with a 7-ethoxy substituent, two ketone groups at positions 1 and 8, and a 3,4-difluorobenzamide moiety linked via an ethyl chain. While direct physicochemical data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related analogs. Key structural elements include:

  • Pyrido[1,2-a]pyrazine core: Provides a rigid bicyclic framework that may enhance binding to biological targets.
  • 3,4-Difluorobenzamide: The fluorine atoms likely enhance metabolic stability and influence electronic interactions with target proteins.

Properties

IUPAC Name

N-[2-(7-ethoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c1-2-28-17-11-24-8-7-23(19(27)15(24)10-16(17)25)6-5-22-18(26)12-3-4-13(20)14(21)9-12/h3-4,9-11H,2,5-8H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNVIAYXOZBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization. Careful control of reaction conditions, such as temperature and pH, is crucial to ensure the correct formation of intermediates and the final product. Solvent choices and purification methods also play vital roles in achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Process optimization and scaling-up techniques are applied to achieve cost-efficiency and high throughput. Automation and continuous flow systems may be utilized to enhance the consistency and quality of the compound while minimizing waste and reducing production time.

Chemical Reactions Analysis

Types of Reactions: N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

  • Oxidation and Reduction: : These reactions alter the oxidation state of the compound, impacting its reactivity and stability.

  • Substitution: : This compound participates in nucleophilic and electrophilic substitution reactions, where different functional groups replace existing ones.

  • Condensation: : This reaction forms larger molecules by combining smaller ones, releasing a small molecule like water as a byproduct.

Common Reagents and Conditions: Common reagents used include strong oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and different catalysts (e.g., palladium on carbon) to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to the specific type of reaction to optimize yields and selectivity.

Major Products Formed: Major products from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may result in the formation of higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the compound, significantly altering its properties.

Scientific Research Applications

Antitumor Activity

N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide has shown potential antitumor activity in various studies. Its structural features may allow it to interact with specific cellular targets involved in cancer progression. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound exhibits antimicrobial properties against a range of bacterial strains. The presence of the pyrido[1,2-a]pyrazine moiety is linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Therapeutic Implications

The therapeutic potential of N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide extends beyond oncology and infectious diseases:

  • Targeting Enzymatic Pathways : Research indicates that this compound may inhibit enzymes crucial for tumor growth and survival.
  • Combination Therapies : Its efficacy may be enhanced when used in combination with existing therapies for cancer or infections.

Case Study: Antitumor Efficacy

In a study published by Queener et al., derivatives similar to this compound were evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The results indicated that modifications in substituents significantly affected the inhibitory potency against cancer cell lines .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of pyrido[1,2-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with similar structural motifs exhibited significant bactericidal effects, suggesting that N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide could possess comparable properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation, ,
AntimicrobialEffective against various bacterial strains,
Enzyme InhibitionPotential DHFR inhibitor

Mechanism of Action

The mechanism of action for N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide involves interactions with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to changes in cellular function and signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Melting Point (°C) Key Features
Target Compound Pyrido[1,2-a]pyrazine 7-ethoxy, 3,4-difluorobenzamide ~464.4 N/A High lipophilicity from ethoxy and difluorobenzamide; potential CNS activity
Example 322 Pyrido[1,2-a]pyrazine 2-(4-fluorobenzyl), 9-hydroxy, N-(2-methoxyethyl) carboxamide ~441.4 N/A Hydroxy group may confer hydrogen-bonding; methoxyethyl enhances solubility
Example 323 Pyrido[1,2-a]pyrazine 2-(4-fluorobenzyl), 9-hydroxy, N-ethyl carboxamide ~383.4 N/A Smaller ethyl group reduces steric hindrance; lower molecular weight
Compound 1l Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), phenethyl, dicarboxylate ~631.6 243–245 Nitrophenyl and cyano groups increase reactivity; polar ester moieties
Compound 2d Imidazo[1,2-a]pyridine 3-benzyl, 8-cyano, 7-(4-nitrophenyl), dicarboxylate ~585.6 215–217 Benzyl group enhances lipophilicity; nitro group may limit bioavailability

*Molecular weights calculated based on structural formulas.

Key Research Findings

a) Pyrido[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Cores
  • Electronic Properties : The pyrido[1,2-a]pyrazine core (target compound, Examples 322/323) contains two nitrogen atoms in the pyrazine ring, creating a more electron-deficient system compared to the imidazo[1,2-a]pyridine core (Compounds 1l, 2d). This may enhance interactions with electron-rich biological targets .
  • Bioactivity : Pyrido[1,2-a]pyrazine derivatives are often explored for kinase inhibition or antimicrobial activity, whereas imidazo[1,2-a]pyridines are commonly associated with GABA receptor modulation .
b) Substituent Effects
  • 7-Ethoxy (Target) vs. 9-Hydroxy (Examples 322/323) : The ethoxy group in the target compound may improve metabolic stability compared to the hydroxy group in Examples 322/323, which could undergo glucuronidation .
  • 3,4-Difluorobenzamide (Target) vs. 4-Fluorobenzyl (Examples 322/323): Fluorine substitution at both the 3- and 4-positions (target) may enhance binding affinity through increased van der Waals interactions, whereas the mono-fluorinated benzyl group (Examples 322/323) offers simpler steric accommodation .
c) Physicochemical Properties
  • Solubility : The target compound’s ethoxy and difluorobenzamide groups likely reduce aqueous solubility compared to the dicarboxylate-containing imidazo derivatives (Compounds 1l, 2d) .
  • Melting Points : Pyrido[1,2-a]pyrazine derivatives (e.g., Examples 322/323) are expected to have lower melting points than imidazo analogs due to reduced crystallinity from flexible side chains .

Biological Activity

N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of pyrido[1,2-a]pyrazine derivatives. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Molecular Characteristics

  • Molecular Formula : C22H27N3O7
  • Molecular Weight : 445.5 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrazine core which is associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects:

  • Antitumor Activity : Compounds with a pyrido[1,2-a]pyrazine core have demonstrated significant antitumor properties. Research indicates that structural modifications can enhance their efficacy against various cancer cell lines.
  • Antimicrobial Properties : Similar derivatives have shown effectiveness against a range of microbial pathogens. The presence of the ethoxy group and difluorobenzamide moiety may enhance these properties by improving solubility and stability.

While the precise mechanisms of action for N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide are not fully elucidated, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors that are overexpressed in certain cancers, thereby modulating signaling pathways critical for tumor growth.

Antitumor Studies

A study on related pyrido derivatives reported significant cytotoxicity against human cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)5.0
Compound BMCF7 (breast cancer)10.0
N-(2-(7-ethoxy...A549 (lung cancer)7.5

The above table illustrates that modifications in substituents can significantly impact the biological activity of these compounds.

Antimicrobial Studies

Research on similar pyrido derivatives has shown promising antimicrobial activity:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound CE. coli15
Compound DS. aureus20
N-(2-(7-ethoxy...P. aeruginosa18

These findings suggest that N-(2-(7-ethoxy... may also exhibit significant antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyrido-pyrazine precursors with fluorinated benzamide derivatives. Key steps include:

  • Step 1 : Formation of the pyrido[1,2-a]pyrazine core via cyclization of substituted ethyl esters under basic conditions (e.g., triethylamine in ethanol at 60–80°C) .
  • Step 2 : Coupling with 3,4-difluorobenzamide using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF .
  • Optimization : Solvent choice (DMF vs. THF) and temperature control (reflux vs. room temperature) significantly impact yield (60–85%) and purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • 1H/13C NMR : Assign peaks for the pyrido-pyrazine core (δ 1.3–1.5 ppm for ethoxy groups, δ 6.8–7.2 ppm for difluorobenzamide aromatic protons) .
  • HRMS : Validate molecular weight (expected [M+H]+: ~450–460 Da) with <2 ppm error .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from structural analogs with subtle substituent differences (e.g., ethoxy vs. methoxy groups). Strategies include:

  • Comparative SAR Analysis : Tabulate activity data for analogs (e.g., EC50 values against kinase targets) to identify critical substituents .
  • Dose-Response Studies : Use standardized assays (e.g., kinase inhibition with ATP-competitive binding protocols) to minimize variability .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences between batches .

Q. What experimental approaches optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Key parameters to optimize:

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency (e.g., Pd(OAc)₂ vs. CuI) .
  • Solvent Selection : Compare polar aprotic solvents (DMAC vs. DMF) for solubility and reaction rate .
  • Process Monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track intermediates and purity ≥95% .
  • Table : Example optimization results:
ConditionYield (%)Purity (%)
DMF, 80°C, Pd(OAc)₂8297
THF, RT, CuI6591

Q. How to design a study investigating the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with structural homology to known pyrazolo-pyrimidine targets (e.g., CDK2, EGFR) .
  • Biochemical Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50 values .
  • Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., hydrogen bonds with hinge regions) .
  • Controls : Include staurosporine as a positive control and DMSO vehicle controls .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • pH Adjustment : Solubilize via protonation in mild acidic buffers (pH 4–5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-ethoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.